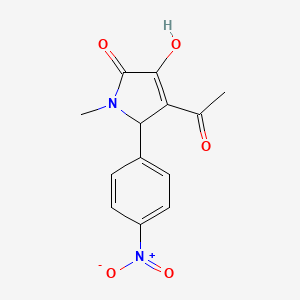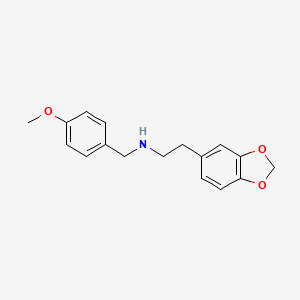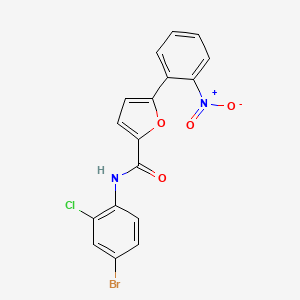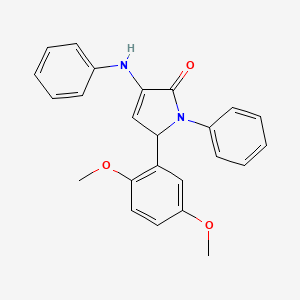![molecular formula C21H19N3O4S B5124926 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one, also known as PPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPT belongs to the class of compounds known as selective estrogen receptor modulators (SERMs). SERMs have the ability to selectively bind to estrogen receptors and modulate their activity. PPT has been shown to have a high affinity for the estrogen receptor beta (ERβ), which makes it a promising candidate for research in a variety of fields.
Mécanisme D'action
The mechanism of action of 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its binding to the estrogen receptor beta (ERβ). This compound has been shown to selectively bind to ERβ and modulate its activity. This results in a variety of downstream effects, including changes in gene expression and signaling pathways. This compound has also been shown to have effects on other receptors and signaling pathways, including the aryl hydrocarbon receptor (AhR) and the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on cancer cells, as well as anti-inflammatory effects in a variety of cell types. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In addition, this compound has been shown to have effects on bone metabolism and may be useful in the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is its high affinity for the estrogen receptor beta (ERβ), which makes it a useful tool for studying the effects of ERβ modulation in a variety of cell types. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. One limitation of this compound is its selectivity for ERβ, which may limit its usefulness in certain applications. In addition, this compound has been shown to have off-target effects on other receptors and signaling pathways, which may complicate its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one. One area of interest is the development of this compound analogs with improved selectivity and potency. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases and other conditions. This compound may also be useful in the development of new treatments for cancer and other diseases. Finally, further research is needed to better understand the mechanisms of action of this compound and its effects on different cell types and signaling pathways.
Méthodes De Synthèse
The synthesis of 6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves several steps, including the reaction of 4-propoxyaniline with thiosemicarbazide to form 5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 6-methoxy-2H-chromen-2-one in the presence of a base to form this compound. The synthesis of this compound has been optimized in recent years to improve yields and reduce the use of hazardous reagents.
Applications De Recherche Scientifique
6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on different cell types, including anti-proliferative, anti-inflammatory, and anti-angiogenic effects. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-methoxy-3-[5-(4-propoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-10-27-15-6-4-14(5-7-15)22-21-24-23-19(29-21)17-12-13-11-16(26-2)8-9-18(13)28-20(17)25/h4-9,11-12H,3,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVYDRPHFQNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)

![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)


![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)